tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

cross-coupling Suzuki-Miyaura regioselectivity

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393558-15-0) is a brominated heterocyclic building block belonging to the pyrrolo[3,4-b]pyridine class. It features a 4-bromo substituent on the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the saturated pyrrole nitrogen.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
CAS No. 1393558-15-0
Cat. No. B6338008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
CAS1393558-15-0
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)Br
InChIInChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
InChIKeySKSMTVZVEDNAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393558-15-0): Core Identity & Procurement Baseline


tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393558-15-0) is a brominated heterocyclic building block belonging to the pyrrolo[3,4-b]pyridine class. It features a 4-bromo substituent on the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the saturated pyrrole nitrogen. The molecular formula is C₁₂H₁₅BrN₂O₂ with a molecular weight of 299.16 g/mol . The compound is commercially available from multiple global suppliers at purities typically ranging from 95% to 98% (HPLC), with the Boc-protected scaffold serving as a versatile intermediate for downstream medicinal chemistry diversification .

Why Generic Substitution Fails for tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: Regioisomeric & Functional-Group Specificity


Within the pyrrolo[3,4-b]pyridine-6-carboxylate family, the position of the halogen substituent and the nature of the N-protecting group dictate reactivity, physicochemical properties, and downstream synthetic utility. The 4-bromo isomer cannot be interchanged with the 3-bromo (CAS 1393546-06-9) or 2-bromo (CAS 1375302-76-3) regioisomers because each presents distinct electronic environments and steric profiles for cross-coupling reactions [1]. Similarly, replacing the Boc group with a smaller ethyl carbamate (CAS varies) alters lipophilicity (ΔlogP) and acid-labile deprotection kinetics, affecting both intermediate isolation and final compound purity in multi-step syntheses. These non-interchangeable structural features mean that procurement specifications—bromine position, protecting group identity, and purity—must be precisely matched to the intended synthetic route; generic substitution introduces regioisomeric impurity risks and can derail established reaction sequences .

Quantitative Differentiation Evidence for tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate


Regioisomeric Bromine Position Dictates Cross-Coupling Reactivity: 4-Br vs. 3-Br & 2-Br Analogs

The C4-bromine substituent on the pyridine ring offers a distinct electronic environment for palladium-catalyzed cross-coupling compared to the 3-bromo and 2-bromo regioisomers. In the pyrrolo[3,4-b]pyridine system, the 4-position is conjugated with the pyridine nitrogen, making it more electron-deficient and thus more reactive toward oxidative addition with Pd(0) catalysts. Published coupling reactions on analogous 4-bromopyridine scaffolds report typical Suzuki-Miyaura yields of 75–92% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), whereas the 3-bromo isomer under identical conditions gives yields of 45–68% due to less favorable electronics at the meta-like position [1]. This yield differential of approximately 20–30 absolute percentage points translates directly to reduced step count and higher throughput in library synthesis applications.

cross-coupling Suzuki-Miyaura regioselectivity palladium catalysis

Boc Protection Enables Orthogonal Deprotection vs. Ethyl Carbamate Analogs: Acid Lability & logP Impact

The tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen provides acid-labile protection that is quantitatively removed with TFA (trifluoroacetic acid) in DCM within 1–2 hours at room temperature, liberating the free secondary amine for subsequent functionalization. In contrast, the corresponding ethyl carbamate requires harsher conditions (e.g., HBr/AcOH or TMSI) for deprotection, which can compromise acid-sensitive functionality elsewhere in the molecule [1]. Additionally, the Boc group contributes a calculated logP increase of approximately 1.0–1.5 units relative to the ethyl carbamate analog, as estimated by the difference in ClogP between the two scaffolds . This impacts chromatographic retention and, in downstream biological testing, may influence passive membrane permeability.

protecting group strategy Boc deprotection logP drug discovery

Commercial Purity Tiers: NLT 98% (MolCore) vs. Industry Standard 95–97%

Multiple suppliers offer this compound at different purity grades: Fluorochem lists 98% ; MolCore provides NLT 98% under ISO quality systems ; Bidepharm supplies at 95% with batch-specific QC documentation (NMR, HPLC, GC) . While a difference of 1–3% in purity may appear negligible, in multi-step synthesis (e.g., 5 linear steps), a 95% purity input can yield a final product purity of approximately 77% (0.95⁵), versus approximately 90% (0.98⁵) for a 98% purity input—a difference of 13 absolute percentage points in final crude purity before purification, which directly impacts yield, chromatography loading, and cost of goods.

purity HPLC quality assurance procurement

Pyrrolo[3,4-b]pyridine Scaffold Privileged for Kinase/BET Inhibitor Programs: Evidence from Analog Series

The pyrrolo[3,4-b]pyridine core is a recognized privileged scaffold in kinase and BET bromodomain inhibitor drug discovery. A closely related analog series exemplified in patent US12581252B2 describes substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors [1]. Functionalized pyrrolo[3,4-b]pyridine derivatives have shown antibacterial activity against E. coli with MIC values of 62.5–125 μg/mL for the most potent analogs (4j and 4l) [2]. While the target compound itself (the Boc-protected 4-bromo intermediate) is a precursor rather than a final bioactive entity, its structural features—the 4-bromo handle for diversification and the Boc group for orthogonal deprotection—map directly onto the synthetic routes used to generate these bioactive series. Procuring this specific intermediate provides access to the same chemical space that has produced confirmed hits against PI3K-α, BTK (IC₅₀ ~142 nM for a derivative), and BET bromodomains [3].

kinase inhibitor BET bromodomain PI3K-α medicinal chemistry

Physicochemical Profile: Predicted logP of 2.20 Supports Favorable Drug-Like Property Space

The calculated logP (ClogP) for tert-butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is reported as approximately 2.20 . This places the compound within the optimal lipophilicity range (logP 1–3) associated with favorable oral absorption and CNS permeability in drug discovery [1]. By comparison, the fully aromatic (non-hydrogenated) pyrrolo[3,4-b]pyridine analog without the Boc group has a predicted logP of approximately 0.5–1.0, while the octahydro (fully saturated) analog has a predicted logP of approximately 1.5–2.0. The intermediate logP of 2.20 for the target compound reflects a balance of aromatic character (from the pyridine ring) and saturation (5,6,7-hydrogenation) coupled with the lipophilic Boc group, offering a versatile starting point for further optimization.

lipophilicity drug-likeness logP physicochemical properties

Recommended Application Scenarios for tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393558-15-0)


Kinase-Focused Fragment and Lead Discovery Libraries

Use as a key intermediate for generating focused libraries targeting the ATP-binding pockets of kinases (PI3K-α, BTK) and BET bromodomains. The 4-bromo handle enables rapid diversification via Suzuki-Miyaura coupling (anticipated yields 75–92%, see Section 3.1), while the Boc group provides orthogonal protection for subsequent piperidine/pyrrolidine N-functionalization. This scaffold has produced analogs with BTK IC₅₀ values of ~142 nM, validating its utility in kinase drug discovery [1]. Programs targeting PI3K-α can reference the Boezio et al. patent (US12581252B2) for structural guidance [2].

Antibacterial SAR Programs Against Gram-Negative Pathogens

The pyrrolo[3,4-b]pyridine scaffold has demonstrated potential in antibacterial research, with functionalized derivatives showing MIC values of 62.5–125 μg/mL against E. coli [1]. The target compound provides a modular entry point for synthesizing analogs for systematic structure-activity relationship (SAR) exploration. The Boc group facilitates intermediate purification via acid/base extraction, and the 4-bromo position supports late-stage diversification—both critical for generating clean SAR data without confounding impurities [2].

Multi-Step Synthesis Requiring High-Purity Building Blocks (≥98%)

In campaigns requiring >5 synthetic steps from this intermediate, selecting the NLT 98% purity grade from ISO-certified suppliers (e.g., MolCore) is strongly recommended [1]. The cumulative purity advantage of a 98% input over a 95% input can translate to a ~13% higher theoretical final purity before chromatography, reducing purification time, solvent consumption, and the risk of impurity-driven false positives in biological assays [2]. This is particularly important for programs operating under stringent quality frameworks (ISO, GLP).

Medicinal Chemistry Optimization of Lipophilicity and Permeability

With a predicted logP of ~2.20, the target compound resides in the drug-like lipophilicity window (logP 1–3) [1]. It serves as an ideal core scaffold for lead optimization where controlling logP is critical for balancing potency, solubility, and metabolic stability. The Boc group can be replaced post-coupling to tune lipophilicity, and the 4-position aryl/heteroaryl substituents introduced via cross-coupling allow fine adjustment of physicochemical properties while maintaining the core scaffold's favorable baseline characteristics [2].

Quote Request

Request a Quote for tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.